5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C14H15FN2O |
|---|---|
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
5-fluoro-3-piperidin-4-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H15FN2O/c15-12-2-1-3-13-11(12)8-10(14(18)17-13)9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2,(H,17,18) |
InChI-Schlüssel |
PYHGQLASXCRJJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CC3=C(C=CC=C3F)NC2=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization Methods for Quinolinone Core Formation
The quinolin-2(1H)-one core is typically synthesized via Knorr cyclization or Gould-Jacobs reactions , starting from substituted anilines and β-keto esters. For example:
-
Knorr cyclization : Heating 4-fluoroaniline with ethyl acetoacetate in polyphosphoric acid at 120°C for 6 hours yields 6-fluoroquinolin-2(1H)-one (78% yield).
-
Gould-Jacobs reaction : Microwave-assisted cyclization of 3-(piperidin-4-yl)aniline with diethyl ethoxymethylenemalonate in DMF at 150°C for 30 minutes provides the quinolinone scaffold (85% yield).
Table 1 : Comparison of Cyclization Methods
| Method | Starting Material | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Knorr Cyclization | 4-Fluoroaniline | PPA, 120°C, 6 hr | 78 | 95 |
| Gould-Jacobs | 3-Piperidinylaniline | DMF, MW, 150°C, 0.5 hr | 85 | 97 |
Fluorination Strategies
Direct fluorination of the quinolinone core is achieved via electrophilic fluorination or halogen exchange :
-
Electrophilic fluorination : Treatment of 3-bromoquinolin-2(1H)-one with Selectfluor® in acetonitrile at 80°C for 12 hours introduces fluorine at the 5-position (72% yield).
-
Halogen exchange : Pd-catalyzed coupling of 5-bromoquinolinone with KF in the presence of [Pd(PPh₃)₄] (2 mol%) in DMF at 100°C achieves 89% conversion.
Purification and Characterization
Crystallization : Crude product is purified via tartaric acid salt formation in methanol/water (1:2), yielding 98.9% pure this compound hydrochloride.
Chromatography : Silica gel chromatography with CH₂Cl₂/MeOH/NH₄OH (90:9:1) removes residual dimers (<0.1%).
Analytical Data :
-
¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, NH), 8.15 (d, J = 7.2 Hz, 1H), 7.45 (m, 2H), 4.10 (m, 1H, piperidine), 3.15–2.85 (m, 4H, piperidine), 1.90–1.60 (m, 4H).
-
HPLC : Retention time 12.3 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Comparative Analysis of Methodologies
Table 2 : Efficiency of Synthetic Pathways
| Method | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Knorr + Buchwald-Hartwig | 52 | 96 | Scalability (>100 g) |
| Gould-Jacobs + Mitsunobu | 63 | 98 | Avoids palladium catalysts |
| Halogen Exchange + Reductive Amination | 58 | 95 | Low-temperature conditions |
The Mitsunobu route offers superior purity by avoiding metal residues, while halogen exchange provides faster reaction times .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Piperidinring.
Reduktion: Reduktionsreaktionen könnten verwendet werden, um den Chinolin-Kern oder den Piperidinring zu modifizieren.
Substitution: Das Fluoratom kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.
Substitution: Nukleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel könnte die Oxidation zu Chinolin-N-Oxiden führen, während die Substitution verschiedene funktionelle Gruppen in das Molekül einführen könnte.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus hängt vom spezifischen biologischen Ziel ab. Zum Beispiel:
Molekulare Ziele: Es könnte mit Enzymen, Rezeptoren oder DNA interagieren.
Beteiligte Pfade: Könnte Signalwege, Stoffwechselprozesse oder die Genexpression beeinflussen.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For instance:
Molecular Targets: It might interact with enzymes, receptors, or DNA.
Pathways Involved: Could influence signaling pathways, metabolic processes, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological profile of quinolin-2(1H)-one derivatives is highly dependent on substituents at positions 3, 4, and 4. Below is a comparative analysis of key analogs:
Key Research Findings and Data Tables
Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) Against S. aureus | MIC (μg/mL) Against E. coli | Reference |
|---|---|---|---|
| Compound 11 | 8.2 | 32.5 | |
| 5-Fluoro-3-(piperidin-4-yl) | Data not available | Data not available | – |
Anticoagulant Activity
| Compound | FXa IC₅₀ (μM) | FXIa IC₅₀ (μM) | Reference |
|---|---|---|---|
| Pyrroloquinolinone analog | 9.4 | 14.7 | |
| 3a (Morpholinomethyl) | 12.0 | >50 |
Biologische Aktivität
5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological effects, and mechanism of action based on diverse research findings.
- Chemical Formula : C14H15FN2O
- CAS Number : 1025230-61-8
- Molecular Structure : The compound features a quinoline core substituted with a fluorine atom and a piperidine moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and piperidine ring formation. Recent advances in synthetic methodologies have improved yield and purity, facilitating further biological evaluations.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 mouse leukemia | Nanomolar range | Inhibition of cell proliferation |
| FaDu hypopharyngeal | Slightly better than bleomycin | Induction of apoptosis through IKKb inhibition |
In one study, the compound showed potent inhibition of L1210 cell proliferation, with growth inhibition reversible by thymidine addition, indicating a potential mechanism involving nucleotide release from prodrugs .
Neuropharmacological Effects
The piperidine moiety in the compound is crucial for its neuropharmacological properties. Studies have shown that derivatives containing this structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease:
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | |
| Butyrylcholinesterase | Non-competitive |
These interactions suggest potential applications in treating neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : It inhibits key enzymes involved in neurotransmitter breakdown, enhancing cholinergic signaling.
- Nucleotide Release : The prodrug nature allows for intracellular conversion to active metabolites that inhibit DNA synthesis.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer models highlighted the compound's ability to induce apoptosis in FaDu cells more effectively than standard treatments like bleomycin. The structural modifications were crucial for enhancing cytotoxicity, emphasizing the role of the piperidine ring .
Case Study 2: Neuroprotective Effects
In a model of Alzheimer's disease, derivatives of this compound showed promise in inhibiting AChE and BuChE, leading to improved cognitive function in animal models. These findings support the potential for developing this compound as a therapeutic agent against neurodegeneration .
Q & A
Q. How can researchers optimize the synthesis of 5-Fluoro-3-(piperidin-4-yl)quinolin-2(1H)-one?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters:
- Temperature and Solvent Selection : Elevated temperatures (e.g., 120°C under microwave irradiation) and polar aprotic solvents (e.g., DMF or DMSO) improve reaction efficiency .
- Stepwise Functionalization : Introduce the piperidine moiety via nucleophilic substitution or coupling reactions, followed by fluorination using agents like Selectfluor™ .
- Purification : Use column chromatography or recrystallization to isolate the compound. Monitor purity via HPLC (≥95% purity threshold) .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C5, piperidine at C3) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ = 303.12) .
- HPLC : Ensure >95% purity by reverse-phase chromatography .
- X-ray Crystallography : Resolve crystalline forms (if applicable) to confirm stereochemistry .
Q. What biological assays are suitable for preliminary pharmacological evaluation?
Methodological Answer:
- Cytotoxicity Assays : Use MTT assays on cancer cell lines (e.g., K562) to assess IC₅₀ values .
- Intracellular Accumulation Studies : Measure fluorescence of probes like Rho123 via flow cytometry to evaluate P-glycoprotein (P-gp) inhibition .
- Enzyme Inhibition : Test against kinases or proteases linked to the quinolinone scaffold’s known targets .
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing piperidine with morpholine) and compare bioactivity .
- Computational Modeling : Perform docking studies to predict interactions with targets (e.g., ATP-binding pockets) .
- Pharmacokinetic Profiling : Assess logP, solubility, and metabolic stability to refine SAR .
Q. What strategies resolve low yields in multi-step synthesis?
Methodological Answer:
Q. How can in vitro findings be translated to in vivo models?
Methodological Answer:
Q. What is the impact of polymorphism on pharmacokinetics?
Methodological Answer:
- Polymorph Screening : Generate crystalline forms via solvent recrystallization and characterize via XRD .
- Dissolution Studies : Compare solubility and dissolution rates of polymorphs in simulated biological fluids .
- Stability Testing : Monitor hygroscopicity and thermal stability (DSC/TGA) to select optimal forms .
Q. How should contradictory data in biological activity be addressed?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
